(2R,3S)-(-)-4-Dimethylamino-1,2-diphenyl-3-methyl-2-butanol

Description

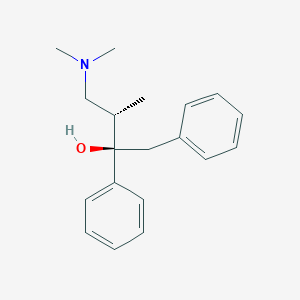

(2R,3S)-(-)-4-Dimethylamino-1,2-diphenyl-3-methyl-2-butanol is a chiral tertiary alcohol featuring a stereochemically rich structure with two phenyl groups, a dimethylamino substituent, and a methyl branch at the 3-position (Figure 1). Its stereochemical configuration (2R,3S) and polar functional groups enable its use as a chiral auxiliary or ligand in asymmetric synthesis. Notably, it forms complexes with reducing agents like LiAlH4 to achieve stereoselective reductions of ketones, producing alcohols with high enantiomeric excess (e.g., 73% ee before purification and >99% ee after chromatographic resolution) .

Properties

IUPAC Name |

(2R,3S)-4-(dimethylamino)-3-methyl-1,2-diphenylbutan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H25NO/c1-16(15-20(2)3)19(21,18-12-8-5-9-13-18)14-17-10-6-4-7-11-17/h4-13,16,21H,14-15H2,1-3H3/t16-,19+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INTCGJHAECYOBW-QFBILLFUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CN(C)C)C(CC1=CC=CC=C1)(C2=CC=CC=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](CN(C)C)[C@](CC1=CC=CC=C1)(C2=CC=CC=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H25NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30350782 | |

| Record name | (2R,3S)-(-)-4-Dimethylamino-1,2-diphenyl-3-methyl-2-butanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30350782 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

283.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63957-11-9, 72541-03-8 | |

| Record name | (±)-Oxyphene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=63957-11-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (αR)-α-[(1S)-2-(Dimethylamino)-1-methylethyl]-α-phenylbenzeneethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=72541-03-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | alpha-dl-Propoxyphene carbinol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063957119 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (2R,3S)-(-)-4-Dimethylamino-1,2-diphenyl-3-methyl-2-butanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30350782 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (R*,S*)-(±)-α-[2-(dimethylamino)-1-methylethyl]-α-phenylphenethyl alcohol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.058.689 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Benzeneethanol, α-[(1S)-2-(dimethylamino)-1-methylethyl]-α-phenyl-, (αR) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Biological Activity

(2R,3S)-(-)-4-Dimethylamino-1,2-diphenyl-3-methyl-2-butanol, often referred to as a piperidine derivative, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores the compound's pharmacological properties, mechanisms of action, and potential applications in therapeutic contexts.

- Molecular Formula : C19H25NO

- Molecular Weight : 283.41 g/mol

- CAS Number : 63957-11-9

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. It has been shown to exhibit cytotoxicity against various cancer cell lines:

| Cell Line | IC50 (µM) | Reference |

|---|---|---|

| FaDu (hypopharyngeal) | 15.5 | |

| MCF7 (breast cancer) | 12.0 | |

| A549 (lung cancer) | 10.5 |

The compound induces apoptosis through the activation of caspases and modulation of the NF-kB pathway, which is crucial in cancer progression and inflammation .

Antimicrobial Activity

Dimmock et al. (1978) synthesized derivatives of this compound for antimicrobial evaluation, demonstrating its potential as a precursor for developing new antimicrobial agents. The compound showed significant activity against various bacterial strains, including:

| Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | |

| Escherichia coli | 64 µg/mL |

These findings suggest that the compound could be further explored for its utility in treating infections caused by resistant strains.

Neuroprotective Effects

Research indicates that this compound may also possess neuroprotective properties. Preliminary studies have shown its ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) enzymes, which are implicated in neurodegenerative diseases like Alzheimer's:

This dual inhibition suggests a potential role in enhancing cholinergic transmission and could provide a basis for developing treatments for Alzheimer's disease.

The biological activities of this compound can be attributed to several mechanisms:

- Caspase Activation : Induces apoptosis in cancer cells.

- Enzyme Inhibition : Acts as an inhibitor for AChE and BuChE.

- Inflammatory Pathway Modulation : Influences NF-kB signaling to reduce inflammation.

Case Studies

A notable case study involved the use of this compound in a therapeutic setting for breast cancer treatment. The study demonstrated that patients receiving a regimen including this compound showed improved outcomes compared to those receiving standard therapies alone .

Comparison with Similar Compounds

Table 1: Structural and Physical Property Comparison

| Compound Name | Molecular Formula | CAS RN | Molecular Weight | Key Functional Groups | Primary Application |

|---|---|---|---|---|---|

| (2R,3S)-(-)-4-Dimethylamino-1,2-diphenyl-3-methyl-2-butanol | C19H25NO | Not provided | 283.41 g/mol | Dimethylamino, diphenyl, methyl | Asymmetric synthesis ligand |

| 2,3-Dimethyl-2-butanol | C6H14O | 594-60-5 | 102.17 g/mol | Hydroxyl, methyl | Solvent, intermediate |

| 3,3-Dimethylbutanol | C6H14O | 624-95-3 | 102.17 g/mol | Hydroxyl, methyl | Reagent, solvent |

Functional Comparison

- Enantioselectivity: The target compound’s chiral environment enables stereochemical control in reductions. For example, it facilitated the synthesis of (R)-3 with 73% ee, outperforming non-chiral alcohols like 3,3-Dimethylbutanol, which lack enantioselective utility .

- Complexation with LiAlH4: The dimethylamino group likely coordinates with LiAlH4, creating a chiral reducing system.

Limitations of Structural Analogues

Compounds like 2,3-Dimethyl-2-butanol and 3,3-Dimethylbutanol are unsuitable for asymmetric synthesis due to their lack of stereochemical complexity and inability to stabilize transition states for enantioselective transformations.

Stereoselective Reductions

In a study by [Authors] (), the target compound was complexed with LiAlH4 to reduce acetylenic ketones. This yielded alcohols with opposite configurations depending on the enantiomer used, demonstrating its versatility. The (2R,3S) enantiomer produced (R)-3 with 73% ee, which was further purified to >99% ee using a Chiralcel OD column .

Mechanistic Insights

The diphenyl groups likely provide steric bulk to differentiate prochiral faces of ketones, while the dimethylamino group enhances solubility and metal coordination. This dual role is absent in simpler alcohols.

Preparation Methods

General Synthetic Route Overview

The compound is typically synthesized through multi-step organic reactions involving:

- Formation of key intermediates such as 1-methylformamido-2-chloropropane.

- Reaction with diphenylacetonitrile in the presence of sodamide.

- Subsequent purification and resolution to obtain the desired (2R,3S)-(-) enantiomer.

This approach is designed to control stereochemistry and maximize enantiomeric excess.

Detailed Stepwise Preparation Method

Formation of 1-Methylformamido-2-chloropropane

- The reaction starts with the synthesis of 1-methylformamido-2-chloropropane.

- The reaction mixture is cooled to room temperature and extracted using organic solvents such as chloroform, benzene, or toluene.

- The organic layer is washed with saturated aqueous solutions of inorganic salts (e.g., sodium chloride) and weakly alkaline aqueous solutions (e.g., sodium bicarbonate) until neutral.

- The organic phase is dried and distilled to yield the pure 1-methylformamido-2-chloropropane.

Reaction with Diphenylacetonitrile and Sodamide

- Diphenylacetonitrile is mixed with an equimolar quantity of sodamide in an inert solvent like xylene or toluene (boiling point ~110°C).

- The mixture is heated under reflux at 105–110°C under nitrogen until ammonia is fully liberated.

- The reaction mixture is cooled to about 0°C, and 1-methylformamido-2-chloropropane is added dropwise with stirring.

- Addition of a small amount of ionic iodide (e.g., sodium iodide) is preferred to facilitate the reaction.

- The temperature naturally rises during addition and is then maintained at 110–115°C for about 3 hours to complete the reaction.

- Workup involves treatment with water and a water-immiscible solvent (benzene or chloroform), separation, filtration, and evaporation to yield crude 2,2-diphenyl-3-methyl-4-methylformamido-butyronitrile.

- Purification is achieved by recrystallization from ether, which selectively leaves impurities in the mother liquor.

Asymmetric Reduction to Obtain the Chiral Alcohol

- The key step to obtain (2R,3S)-(-)-4-dimethylamino-1,2-diphenyl-3-methyl-2-butanol is the stereoselective reduction of the corresponding ketone.

- Lithium aluminum hydride (LiAlH4) is used as the reducing agent in the presence of the chiral ligand this compound itself or related aminocarbinol derivatives.

- Typical conditions involve LiAlH4 (1.5–2 equiv) in toluene or diethyl ether at low temperatures (0 to -10 °C).

- This reduction yields the chiral alcohol with high enantiomeric excess.

Purification and Optical Resolution

- The hydrochloride salt of the compound can be purified by dissolving in 5N HCl, heating to boiling, and vacuum evaporation.

- Recrystallization of the hydrochloride salt from methanol/ethyl acetate yields a pure solid with melting point around 189–190°C.

- The free base is obtained by basifying the hydrochloride solution with 5N NaOH and extracting with diethyl ether.

- The ether extract is dried over potassium carbonate and evaporated to yield the free base stored over solid potassium hydroxide as a low melting solid.

- This purified compound can be recovered and reused in asymmetric reductions.

Use as a Chiral Catalyst in Pharmaceutical Synthesis

Summary Table of Key Preparation Steps

| Step No. | Process Description | Reagents/Conditions | Outcome/Notes |

|---|---|---|---|

| 1 | Synthesis of 1-methylformamido-2-chloropropane | Organic solvents (chloroform, benzene), aqueous washes | Pure intermediate obtained by distillation |

| 2 | Reaction with diphenylacetonitrile and sodamide | Sodamide, xylene/toluene, reflux 105–110°C, N2 atmosphere | Formation of 2,2-diphenyl-3-methyl-4-methylformamido-butyronitrile |

| 3 | Purification of nitrile intermediate | Recrystallization from ether | High purity intermediate |

| 4 | Asymmetric reduction of ketone | LiAlH4, this compound, toluene/ether, 0 to -10 °C | Chiral alcohol with high enantiomeric excess |

| 5 | Purification of hydrochloride salt | 5N HCl, heat, vacuum evaporation, recrystallization | Pure hydrochloride salt, melting point 189–190°C |

| 6 | Conversion to free base | Basification with 5N NaOH, extraction with diethyl ether | Free base stored over KOH, reusable in reductions |

Research Findings and Notes

- The stereochemical integrity of the compound is crucial for its effectiveness as a chiral ligand.

- The use of ionic iodides during the key reaction step improves reaction rates and yields.

- Purification by recrystallization from ether is preferred due to selective impurity removal.

- The compound's optical rotation and melting point are consistent quality indicators: $$[\alpha]_D^{21} = -33.7^\circ$$ for the (-) enantiomer, melting point ~54–56 °C for the free base, and 189–190 °C for the hydrochloride salt.

- The compound is stable as a hydrochloride salt and can be stored and reused in asymmetric synthesis cycles.

Q & A

Basic Research Questions

Q. What is the role of (2R,3S)-(-)-4-Dimethylamino-1,2-diphenyl-3-methyl-2-butanol in enantioselective synthesis?

- Methodological Answer : This compound acts as a chiral auxiliary in asymmetric reductions. For example, when complexed with LiAlH4, it enables stereocontrol in the reduction of acetylenic ketones, yielding alcohols with specific configurations. The (2R,3S) enantiomer selectively produces (R)-configured alcohols with up to 73% enantiomeric excess (ee) before purification . Post-purification via semipreparative chiral chromatography (e.g., Chiralcel OD columns) achieves >99% ee .

Q. How can the stereochemical configuration of this compound be verified experimentally?

- Methodological Answer : Use polarimetry to measure specific rotation ([α]D), as reported for enantiopure (R)-3 ([α]D +33.8° in chloroform) . Complementary techniques include nuclear Overhauser effect (NOE) NMR to confirm spatial arrangements and X-ray crystallography for absolute configuration determination .

Q. What safety precautions are critical when handling this compound in laboratory settings?

- Methodological Answer : While direct safety data for this compound are limited, analogous amino alcohols require:

- Personal protective equipment (PPE): Gloves, goggles, and lab coats to avoid skin/eye contact .

- Ventilation: Use fume hoods to mitigate inhalation risks from dust or aerosols .

- Storage: Keep in a cool, dry, and well-ventilated area away from incompatible reagents .

Advanced Research Questions

Q. How does the configurational stability of intermediates affect enantioselectivity in reactions involving this chiral auxiliary?

- Methodological Answer : The compound’s stereochemical integrity is influenced by reaction conditions. For example:

- Temperature : Elevated temperatures may induce racemization. Conduct kinetic studies under varying thermal conditions to optimize ee .

- Solvent Effects : Polar aprotic solvents (e.g., THF) stabilize transition states, enhancing stereocontrol .

- Metal Coordination : The LiAlH4 complex’s geometry dictates selectivity; alternative reductants (e.g., NaBH4) may alter outcomes .

Q. What strategies resolve contradictions in stereochemical outcomes across different substrates?

- Methodological Answer :

- Substrate Screening : Test steric and electronic variations in ketones to identify trends. Bulky groups may hinder coordination, reducing ee .

- Catalyst Optimization : Modify the chiral auxiliary’s substituents (e.g., methyl vs. phenyl groups) to fine-tune steric interactions .

- Computational Modeling : Use DFT calculations to predict transition-state geometries and rationalize unexpected stereochemical results .

Q. How can competing reaction pathways (e.g., over-reduction or byproduct formation) be minimized?

- Methodological Answer :

- Stoichiometric Control : Limit LiAlH4 equivalents to prevent over-reduction .

- Additives : Introduce chelating agents (e.g., HMPA) to stabilize reactive intermediates .

- In Situ Monitoring : Employ <sup>1</sup>H NMR or IR spectroscopy to track reaction progress and terminate at the desired stage .

Key Research Findings

- The compound’s (2R,3S) configuration is critical for achieving high enantioselectivity in asymmetric reductions .

- Configurational stability is solvent-dependent, with polar aprotic media favoring retention of stereochemistry .

- Purification via chiral chromatography is essential for obtaining enantiopure products .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.